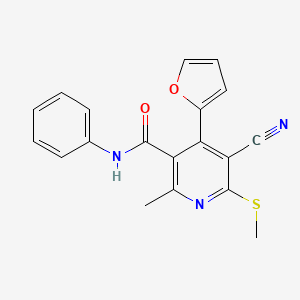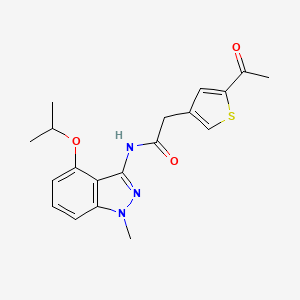![molecular formula C18H22N6O2 B5579296 1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of spiro compounds that include spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines], synthesized for their potential as ligands for the nociceptin receptor (Mustazza et al., 2006).
Synthesis Analysis
The synthesis process often involves multi-step reactions including cyclization and condensation steps. For example, a solid-phase synthesis approach was used for similar spiro compounds, utilizing protected amino acids and aromatic sulfonyl chlorides (Pospíšilová et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound, like related spiroquinazolines, features unique 3D architectures. This structure is typically characterized using techniques like NMR and X-ray crystallography, revealing the specific spatial arrangement of the molecule's atoms and functional groups.
Chemical Reactions and Properties
Spiro compounds including piperidine and quinazoline moieties exhibit various chemical properties such as partial agonistic activity at specific receptors. They can undergo reactions like acylation and debenzylation, leading to structural transformations (Kouznetsov et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is involved in the synthesis of novel hybrid spiroheterocycles, utilizing multi-component, 1,3-dipolar cycloaddition reactions for chemo-, regio-, and stereoselective synthesis in ionic liquids. This process yields a library of novel compounds, highlighting its importance in the development of new chemical entities with potential therapeutic applications (Rajesh, Bala, & Perumal, 2012).
Antihypertensive Activity
While specific data on the compound is not available, related spiro compounds have been prepared and evaluated for antihypertensive activity. This demonstrates the potential utility of spiro compounds in medical research and drug development for cardiovascular diseases (Clark et al., 1983).
Ligand Activity for Nociceptin Receptors
Spiro compounds synthesized for evaluation as ligands of the nociceptin receptor showed partial agonistic activity, with some acting as pure antagonists. This indicates the compound's potential application in researching treatments for pain management (Mustazza et al., 2006).
Photochromic and Thermochromic Properties
The compound's structural relatives have been studied for their photochromic behaviors in different solutions and when embedded in polymeric matrices. These findings could be useful in developing materials with applications in smart windows and photo-responsive devices (Zhou et al., 2014).
Synthesis of Fused and Spiro Nitrogen Heterocycles
The compound's framework serves as an intermediate for synthesizing various fused and spiro nitrogen heterocycles. These compounds have potential applications in pharmaceutical research and development, demonstrating the compound's versatility in organic synthesis (Hamama, Zoorob, & El‐Magid, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1'-[4-(1,2,4-triazol-1-yl)butanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-16(6-3-9-24-13-19-12-20-24)23-10-7-18(8-11-23)17(26)21-14-4-1-2-5-15(14)22-18/h1-2,4-5,12-13,22H,3,6-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRWMBVZHULBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)CCCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)

![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)